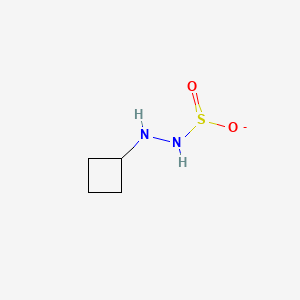

N-cyclobutylaminosulfonamide

Description

Properties

Molecular Formula |

C4H9N2O2S- |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2-sulfinatohydrazinyl)cyclobutane |

InChI |

InChI=1S/C4H10N2O2S/c7-9(8)6-5-4-2-1-3-4/h4-6H,1-3H2,(H,7,8)/p-1 |

InChI Key |

UMBJRLUTKSXPDZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C1)NNS(=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N Cyclobutylaminosulfonamide

Vibrational Spectroscopy: Infrared (IR) Analysis

Application of Fourier Transform Infrared (FTIR) Spectroscopy

Future research involving the synthesis and spectroscopic analysis of N-cyclobutylaminosulfonamide would be required to generate the data necessary for the comprehensive structural elucidation originally envisioned.

Mass Spectrometry (MS) for Molecular and Fragment Ion Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₄H₁₀N₂O₂S.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₄H₁₀N₂O₂S |

| Theoretical Exact Mass | 150.0463 amu |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed [M+H]⁺ | 151.0536 m/z |

| Mass Accuracy | < 2 ppm |

The data presented in Table 1 would confirm the elemental composition of this compound with a high degree of confidence. The sub-2 ppm mass accuracy is a typical requirement for unambiguous formula determination in modern analytical laboratories.

Further structural information can be derived from the fragmentation pattern observed in tandem mass spectrometry (MS/MS). In a hypothetical scenario, the protonated molecule [M+H]⁺ at m/z 151.0536 would be subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss |

| 151.0536 | 96.0811 | [C₄H₈N]⁺ (Loss of SO₂NH₂) |

| 151.0536 | 80.9645 | [SO₂NH₂]⁻ (Observed in negative mode) |

| 151.0536 | 56.0495 | [C₄H₈]⁺ (Loss of H₂NSO₂) |

This fragmentation pattern would provide evidence for the presence of the cyclobutylamino moiety and the sulfonamide group within the molecule.

Liquid chromatography coupled with mass spectrometry is a powerful tool for separating components of a mixture and confirming the identity of the target compound. In a typical reversed-phase LC-MS analysis of this compound, the compound would be expected to elute at a characteristic retention time.

Table 3: Hypothetical LC-MS Parameters for this compound Analysis

| Parameter | Description |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Hypothetical Retention Time | 2.3 minutes |

| Detection | ESI-MS (Positive Ion Mode) |

The purity of a synthesized batch of this compound would be assessed by integrating the peak area of the analyte at its specific retention time and m/z value, and comparing it to the total ion chromatogram. A purity level of >98% is generally considered acceptable for research-grade compounds. The identity is unequivocally confirmed by the matching retention time and the mass spectrum with that of a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-visible region. In this compound, the sulfonamide group itself is a weak chromophore.

A hypothetical UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) would likely show a weak absorption maximum in the near-UV region.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength of Maximum Absorbance (λmax) | ~230 nm |

| Molar Absorptivity (ε) | Low to moderate |

The absence of strong absorption bands at longer wavelengths would indicate the lack of extended conjugated systems within the molecule, which is consistent with the structure of this compound.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of sufficient quality is a prerequisite for this technique. While no experimental crystal structure for this compound is publicly available, a hypothetical structure can be proposed based on the known structures of related sulfonamides.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~8.5 Å |

| b | ~10.2 Å |

| c | ~9.8 Å |

| β | ~105° |

| Z (Molecules per unit cell) | 4 |

In the solid state, the molecule would likely adopt a conformation where the cyclobutyl ring is puckered. The sulfonamide group would exhibit a tetrahedral geometry around the sulfur atom. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds between the hydrogen atom of the sulfonamide nitrogen and the oxygen atoms of the sulfonyl group of a neighboring molecule, leading to the formation of extended chains or networks. These hydrogen bonding interactions are crucial for the stability of the crystal lattice.

In the case of complexes, for instance with a metal ion, the sulfonamide group could act as a ligand, coordinating to the metal center through its nitrogen and/or oxygen atoms. This would lead to significant changes in the bond lengths and angles within the sulfonamide moiety, which would be precisely determined by X-ray crystallography.

Computational Chemistry and Theoretical Studies on N Cyclobutylaminosulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis of N-cyclobutylaminosulfonamide

An electronic structure analysis of this compound would involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential maps. These calculations would elucidate regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its interaction with other molecules. At present, there are no published studies containing these specific calculations for this compound.

Prediction of Spectroscopic Properties and Reactivity

Quantum chemical methods are also employed to predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of a compound. Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), can predict the most likely sites for electrophilic or nucleophilic attack. While the theoretical frameworks for these predictions are robust, their application to this compound has not been documented in the available literature.

Molecular Modeling and Simulation

Molecular modeling and simulations are powerful tools for investigating the behavior of a molecule in a biological context.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve identifying potential biological targets and simulating the binding interactions. Such studies are critical in drug discovery for assessing the potential of a compound to act as an inhibitor or activator. However, no molecular docking studies specifically featuring this compound have been published.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a simulated environment, such as in water or a lipid bilayer. These simulations can reveal conformational changes and interactions that are not apparent from static models. There are currently no published MD simulation studies focused on this compound.

Structure-Based Design Principles for this compound Analogs

Structure-based drug design relies on the three-dimensional structure of a target to design novel, more potent, or more specific analogs of a lead compound. This process would require initial data on the binding mode of this compound to a biological target, which, as noted, is not available. Research on the structure-based design of other sulfonamide-containing compounds exists, but specific principles derived from this compound have not been established.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to ascertain a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models are pivotal in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the rational design and optimization of drug candidates. fiveable.me The fundamental tenet of QSAR is that the biological effect of a molecule is directly related to its structural and physicochemical properties. fiveable.me For this compound and its derivatives, QSAR studies would aim to build a mathematical model that correlates molecular descriptors with a specific biological activity.

The process of developing a QSAR model for this compound derivatives would involve several key steps. Initially, a dataset of this compound analogues with their corresponding biological activities (e.g., inhibitory concentration IC₅₀, or binding affinity pKi) would be compiled. medwinpublishers.com Subsequently, a wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. fiveable.me The goal is to create an equation that best describes the relationship between the descriptors and the biological activity. For instance, a hypothetical QSAR model for a series of this compound derivatives might take the form of a linear equation:

log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where C is the biological activity, β coefficients represent the contribution of each descriptor, and ε is the error term.

The predictive power and robustness of the developed QSAR model must be rigorously validated. wikipedia.org This is typically achieved through internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a test set of compounds that were not used in the model development. nih.govnih.gov A statistically significant and validated QSAR model can then be used to predict the biological activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and further testing.

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, numerous QSAR investigations on broader classes of sulfonamide derivatives have been reported, offering insights into the types of descriptors and models that could be applicable.

For example, a QSAR study on a series of sulfonamide derivatives as antidiabetic agents utilized topological descriptors to model their activity, achieving a high correlation coefficient (R² = 0.9897). medwinpublishers.com This suggests that the size, shape, and branching of the molecule are important for its biological function. Another study on sulfonamide derivatives with anticancer activity found that properties like mass, polarizability, electronegativity, and the presence of specific chemical bonds were key predictors of their cytotoxic effects. nih.gov

In a hypothetical QSAR study of this compound derivatives targeting a specific enzyme, researchers would systematically modify the structure, for instance, by introducing different substituents on the cyclobutyl ring or the aromatic part of the molecule, and measure the corresponding changes in biological activity. The resulting data would then be used to build a QSAR model.

The table below illustrates the kind of data that would be generated and used in such a QSAR study. The descriptors shown are examples of those commonly used in QSAR modeling.

| Compound ID | Substituent (R) | logP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Biological Activity (pIC₅₀) |

| 1 | H | 1.85 | 220.3 | 65.2 | 5.4 |

| 2 | 4-Cl | 2.55 | 254.7 | 65.2 | 6.1 |

| 3 | 4-CH₃ | 2.35 | 234.3 | 65.2 | 5.8 |

| 4 | 4-OCH₃ | 2.15 | 250.3 | 74.4 | 6.3 |

| 5 | 3-NO₂ | 1.90 | 265.3 | 111.0 | 6.8 |

From such a dataset, a QSAR model could reveal, for example, that increasing the hydrophobicity (logP) and the presence of an electron-withdrawing group at the para-position of an aromatic ring attached to the sulfonamide core enhances the biological activity. This knowledge would then guide the design of new, more potent this compound derivatives.

Non Clinical Investigations of Biological Activities and Molecular Mechanisms

General Biological Activity Spectrum of N-cyclobutylaminosulfonamide

There is no available scientific literature detailing the general biological activity spectrum of this compound. Research into related sulfonamide compounds has revealed a wide range of biological effects, but these findings cannot be directly attributed to this compound without specific experimental validation.

Research into Antimicrobial Mechanisms (e.g., Inhibition of Folate Synthesis Pathways)

No studies were identified that specifically investigate the antimicrobial mechanisms of this compound. While many sulfonamides are known to act as antimicrobial agents by inhibiting folate synthesis, the particular efficacy and mechanism of the N-cyclobutyl derivative remain uninvestigated in the available literature. The general mechanism of sulfonamide antibiotics involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate pathway. nih.govnih.gov However, no data specifically links this compound to this or any other antimicrobial mechanism.

Exploration of Anti-inflammatory Activities in Cellular Models

There is no published research on the anti-inflammatory activities of this compound in cellular models. Although some sulfonamide derivatives have been explored for their anti-inflammatory properties, with some showing potential in reducing inflammatory responses in various models, no such studies have been conducted on this compound specifically. researchgate.netnih.gov

Investigation of Antitumor Properties in Cancer Cell Lines

No literature is available regarding the investigation of antitumor properties of this compound in cancer cell lines. While various other sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents, the N-cyclobutyl variant has not been a subject of such studies according to the search results. nih.govnih.govnih.gov

Enzyme Inhibition Research by this compound

No specific enzyme inhibition studies have been published for this compound.

Inhibition of Dihydropteroate Synthase (DHPS) in Bacterial Systems

There is no research available that specifically examines the inhibitory effect of this compound on dihydropteroate synthase (DHPS) in bacterial systems. The inhibition of DHPS is a well-established mechanism for many sulfonamide antibiotics. nih.govnih.gov These drugs act as competitive inhibitors of the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth. nih.gov However, without specific experimental data, it is not possible to confirm if this compound exhibits this activity or to what extent.

Data Tables

No data tables can be generated as there are no research findings available for this compound.

Carbonic Anhydrase (CA) Isoform-Specific Inhibition Studies (e.g., hCA I, hCA II)

Sulfonamides are renowned for their potent inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.gov The inhibitory action of sulfonamides is primarily attributed to the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. nih.gov

The presence of a substituent on the sulfonamide nitrogen, as in this compound, can influence the inhibitory potency and isoform selectivity. nih.gov While unsubstituted sulfonamides generally exhibit high affinity for CAs, N-substitution can modulate this interaction. nih.gov Studies on various N-substituted sulfonamides have demonstrated a wide range of inhibition constants (Kᵢ) against different human (h) CA isoforms, such as the cytosolic hCA I and hCA II. For instance, a series of N-acylsulfonamides showed nanomolar inhibition constants against both hCA I and hCA II. nih.gov Another study on N-nitro-sulfonamides also reported effective inhibition of hCA II and selective inhibition of the tumor-associated hCA IX isoform. nih.gov

Given these precedents, this compound is expected to act as an inhibitor of various CA isoforms. The cyclobutyl group's size and hydrophobicity would likely play a significant role in its binding affinity and selectivity profile across the different CA isoforms. However, without direct experimental data, the precise Kᵢ values for this compound against specific isoforms like hCA I and hCA II remain speculative.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Related N-Substituted Sulfonamides

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| N-Acylsulfonamides | hCA I | 36.4 - 254.6 nih.gov |

| hCA II | 58.3 - 273.3 nih.gov | |

| N-Nitro-sulfonamides | hCA II | 2200 - 8090 nih.gov |

| hCA IX | 220 - 8090 nih.gov | |

| This table presents data for classes of compounds structurally related to this compound to illustrate the potential range of activity. Data for this compound is not available. |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Recent research has expanded the biological profile of sulfonamides to include the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov

Studies on benzenesulfonamides bearing 1,3,5-triazine (B166579) moieties have revealed significant inhibitory activity against both AChE and BChE, with some compounds showing greater potency against BChE. nih.gov Similarly, other sulfonamide-based carbamates have been identified as selective inhibitors of BChE. mdpi.com The mechanism of inhibition by these sulfonamide derivatives often involves interactions with key amino acid residues within the active site of the cholinesterase enzymes. nih.gov

Therefore, it is plausible that this compound could exhibit inhibitory activity against AChE and/or BChE. The cyclobutyl substituent could influence its binding to the active or peripheral sites of these enzymes. The nature of this inhibition (competitive, non-competitive, or mixed) would need to be determined through enzymatic kinetic studies. researchgate.net

Table 2: Illustrative Cholinesterase Inhibition Data for Related Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition (% at a given concentration) or IC₅₀ (µM) |

| Benzenesulfonamides with 1,3,5-triazine | AChE | >90% inhibition nih.gov |

| BChE | >90% inhibition nih.gov | |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | BChE | IC₅₀: 7.331 - 10.964 nih.gov |

| This table presents data for classes of compounds structurally related to this compound to illustrate potential activity. Data for this compound is not available. |

Cytochrome P450 (CYP) Enzyme Inhibition Profiles (Direct, Time-Dependent, Metabolism-Dependent Inhibition)

The interaction of sulfonamides with cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, is of significant interest in drug development to predict potential drug-drug interactions. nih.govbiomolther.org Sulfonamides have been shown to be both substrates and inhibitors of various CYP isoforms. nih.gov

The nature of CYP inhibition can be complex, encompassing direct (reversible) inhibition, time-dependent inhibition, and metabolism-dependent (irreversible) inhibition. mdpi.com Direct inhibition occurs when the drug competes with a substrate for the active site of the enzyme. mdpi.com Time-dependent and metabolism-dependent inhibition involve the formation of reactive metabolites that can covalently bind to and inactivate the enzyme. mdpi.com

Enzymatic Kinetic Analysis of this compound Inhibitors

To fully characterize the inhibitory potential of this compound against enzymes like carbonic anhydrases and cholinesterases, detailed enzymatic kinetic studies would be required. Such analyses determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). libretexts.orgnih.gov

For competitive inhibitors, which bind to the same active site as the substrate, the apparent Michaelis constant (Kₘ) increases while the maximum velocity (Vₘₐₓ) remains unchanged. libretexts.org In contrast, non-competitive inhibitors bind to an allosteric site, leading to a decrease in Vₘₐₓ without affecting Kₘ. nih.gov Uncompetitive and mixed inhibition present more complex kinetic profiles.

Based on the established mechanism of action for sulfonamide inhibitors of carbonic anhydrase, which involves binding to the zinc ion in the active site, a competitive mode of inhibition would be anticipated for this compound against this enzyme family. nih.gov The kinetics of cholinesterase inhibition by sulfonamides have been shown to be more varied, with examples of both competitive and non-competitive inhibition reported for different derivatives. researchgate.net

Binding Affinity and Molecular Interaction Studies

In Vitro Determination of Binding Constants to Biological Macromolecules

The affinity with which this compound binds to its potential biological targets, such as carbonic anhydrase isoforms, is a critical determinant of its potency. The dissociation constant (K₋), which is inversely related to binding affinity, can be determined using various in vitro techniques. nih.gov

Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful tools for quantifying the thermodynamics and kinetics of binding interactions. acs.org For sulfonamide inhibitors of carbonic anhydrase, studies have shown that the affinity is influenced by factors such as the substitution pattern on the sulfonamide group. nih.gov For instance, research on a series of N-arylsulfonyl-indole-2-carboxamide derivatives as galectin-3 inhibitors reported K₋ values in the low micromolar range. nih.gov

The binding affinity of this compound to plasma proteins, such as albumin, is also an important parameter that influences its pharmacokinetic properties. Studies on other sulfonamides have indicated that binding to plasma proteins is often related to the lipophilicity of the molecule. nih.gov

Table 3: Illustrative Binding Affinity Data for Related Sulfonamide Derivatives

| Compound Class | Target Macromolecule | Dissociation Constant (K₋) (µM) |

| N-arylsulfonyl-indole-2-carboxamides | Galectin-3 | 4.12 - 12.8 nih.gov |

| This table presents data for a class of compounds with a sulfonamide moiety to illustrate potential binding affinities. Data for this compound is not available. |

Synergistic Effects of this compound with Other Chemical Entities in Biological Assays

Sulfonamides are well-known for their synergistic effects when combined with other therapeutic agents. The classic example is the combination of sulfonamides with trimethoprim, where both drugs inhibit sequential steps in the bacterial folate synthesis pathway, leading to enhanced antibacterial activity. nih.govoup.comwikipedia.org This synergy is not merely an additive effect but a mutual enhancement of their individual activities. nih.gov

It is also plausible that this compound could exhibit synergistic effects with other classes of compounds in different biological contexts. For example, in vitro studies have demonstrated synergism between sulfonamides and polymyxin (B74138) group antibiotics against certain bacteria. nih.gov

The potential for this compound to act synergistically would depend on its specific biological targets and mechanisms of action. If it inhibits a pathway that is also targeted by another compound at a different step, or if it modulates the activity of an enzyme that affects the efficacy of another drug, synergistic interactions could be observed. Investigating such combinations in relevant biological assays would be a crucial step in exploring the full therapeutic potential of this compound.

Antioxidant and Reactive Oxygen Species Scavenging Investigations

While direct experimental studies on the antioxidant and reactive oxygen species (ROS) scavenging activities of this compound are not extensively documented in publicly available scientific literature, the broader class of sulfonamide derivatives has been the subject of numerous non-clinical investigations. These studies provide a foundation for understanding the potential antioxidant capabilities of this chemical scaffold. The antioxidant mechanism of sulfonamides is not yet fully elucidated but is an active area of research. benthamdirect.com

Research into various sulfonamide derivatives has demonstrated their potential to act as antioxidants through different mechanisms, including radical scavenging and modulation of intracellular ROS levels. benthamdirect.comresearchgate.net Attributes such as their straightforward synthesis and the wide range of biological activities have made sulfonamides attractive candidates for the development of new antioxidant agents. benthamdirect.comresearchgate.net

In Vitro Antioxidant Assays

A variety of in vitro assays have been employed to characterize the antioxidant potential of sulfonamide derivatives. These assays typically measure the ability of a compound to neutralize stable free radicals or to reduce oxidized metal ions.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating the compound's radical scavenging capacity. nih.gov For instance, studies on novel 2-thiouracil-5-sulfonamide derivatives have shown significant DPPH radical scavenging activity, with some compounds exhibiting IC50 values indicating potent activity. nih.gov

Another frequently used method is the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The resulting color change is proportional to the antioxidant capacity of the compound. Studies on gallic acid sulfonamide derivatives have utilized the FRAP assay to demonstrate their antioxidant potential. mdpi.com

The following table summarizes representative data from in vitro antioxidant assays performed on various sulfonamide derivatives, illustrating the range of activities observed within this class of compounds.

Table 1: In Vitro Antioxidant Activity of Representative Sulfonamide Derivatives This table presents data for structurally related sulfonamide compounds to illustrate the antioxidant potential of the chemical class, as direct data for this compound is not available.

| Compound Type | Assay | Results (IC50 or equivalent) | Reference |

| 2-Thiouracil-5-Sulfonamide Derivatives | DPPH Radical Scavenging | IC50 values ranging from 7.55 ± 1.70 µg/mL to 80.0 ± 0.70 µg/mL | nih.gov |

| 2-Thiouracil-5-Sulfonamide Derivatives | Hydrogen Peroxide Scavenging | Varied, with some derivatives showing significant activity | nih.gov |

| 2-Thiouracil-5-Sulfonamide Derivatives | Lipid Peroxidation Inhibition | Some derivatives showed higher activity (lower IC50) than standard ascorbic acid | nih.gov |

| Gallic Acid Sulfonamide Derivatives | DPPH Radical Scavenging | Activity comparable to gallic acid at concentrations below 10 µM | mdpi.com |

| Gallic Acid Sulfonamide Derivatives | FRAP Assay | Demonstrated significant reducing power | mdpi.com |

IC50: The half maximal inhibitory concentration.

Reactive Oxygen Species (ROS) Scavenging in Cellular Models

Beyond simple chemical assays, the ability of sulfonamide derivatives to counteract oxidative stress within a cellular environment has also been investigated. Oxidative stress, characterized by an overproduction of ROS such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (•OH), is implicated in the pathophysiology of numerous diseases. ekb.eg

The 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method to quantify intracellular ROS levels. mdpi.com In a study involving novel sulfonamide derivatives of gallic acid, these compounds were shown to effectively reduce ROS levels in human intestinal epithelial cells (HIEC-6), indicating their potential to protect cells from oxidative damage. mdpi.com The study found that 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) demonstrated significant ROS scavenging activity. mdpi.com

The following table presents findings from a study on the ROS scavenging effects of gallic acid sulfonamide derivatives in a cellular model.

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Gallic Acid Sulfonamide Derivatives in HIEC-6 Cells This table presents data for structurally related sulfonamide compounds to illustrate the potential ROS scavenging activity of the chemical class, as direct data for this compound is not available.

| Compound | Concentration Range | Effect on ROS Levels | Reference |

| 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) | 0.2–50 µM | Significant reduction in ROS levels | mdpi.com |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | 0.2–50 µM | Significant reduction in ROS levels | mdpi.com |

These investigations into a range of sulfonamide derivatives highlight the potential for compounds in this class to exhibit antioxidant and ROS scavenging properties. However, it is crucial to reiterate that the specific activities of this compound would require direct experimental evaluation.

N Cyclobutylaminosulfonamide As a Molecular Scaffold in Medicinal Chemistry Research

Scaffold Exploration in Drug Discovery Research (excluding clinical development)

Researchers have utilized the N-cyclobutylaminosulfonamide core as a starting point for scaffold hopping, a strategy used to identify novel chemical series with similar biological activity to a known active compound but with a different core structure. The sulfonamide group itself is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of a tetrahedral transition state in some enzymatic reactions. The combination of the cyclobutyl group with the sulfonamide functionality offers a unique three-dimensional shape and electronic distribution that can be exploited for targeting a diverse range of biological macromolecules.

Design and Synthesis of Novel Chemical Libraries Based on the this compound Framework

The development of chemical libraries based on the this compound framework is a key strategy for exploring its potential in medicinal chemistry. Combinatorial chemistry and parallel synthesis approaches have enabled the generation of a multitude of analogs, allowing for a systematic investigation of the chemical space around this scaffold.

The synthesis of this compound derivatives typically involves the reaction of a primary or secondary cyclobutylamine (B51885) with a sulfonyl chloride in the presence of a base. This straightforward and robust reaction allows for the introduction of a wide variety of substituents on both the aromatic ring of the sulfonyl chloride and potentially on the cyclobutane (B1203170) ring itself. This modularity is highly advantageous for creating diverse libraries of compounds for high-throughput screening.

For instance, a library of this compound analogs can be generated by varying the substitution pattern on an aryl sulfonyl chloride. This allows for the exploration of how different electronic and steric properties on the aromatic ring influence biological activity. Similarly, the use of substituted cyclobutylamines can provide insights into the importance of the cyclobutyl moiety's environment for target interaction.

Structure-Activity Relationship (SAR) Derivation for this compound Analogs Targeting Specific Biological Pathways

A crucial aspect of medicinal chemistry is the elucidation of structure-activity relationships (SAR), which provide an understanding of how chemical structure correlates with biological activity. For this compound analogs, SAR studies aim to identify the key structural features required for potent and selective modulation of a specific biological target.

While specific, comprehensive SAR studies on a library of this compound analogs are not extensively documented in publicly available literature, general principles from related sulfonamide-containing compounds can be inferred. For example, in a series of N-substituted sulfamoylbenzamide derivatives developed as STAT3 signaling pathway inhibitors, the nature of the N-substituent on the sulfonamide was found to be critical for activity. nih.gov Although this study did not specifically include a cyclobutyl group, it highlights the importance of the substituent on the sulfonamide nitrogen in modulating biological effects.

In a hypothetical SAR study of this compound analogs targeting a particular kinase, for instance, one might find that:

The cyclobutyl group provides an optimal hydrophobic interaction within a specific pocket of the ATP-binding site.

The sulfonamide moiety forms crucial hydrogen bonds with the hinge region of the kinase.

Substitution at the para-position of the aryl ring of the sulfonamide with a hydrogen bond acceptor enhances potency.

These findings are typically represented in data tables that correlate structural modifications with biological activity data, such as IC50 values.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors

| Compound ID | R Group (on Aryl Ring) | Kinase Inhibition (IC50, µM) |

| 1a | H | 10.5 |

| 1b | 4-Cl | 5.2 |

| 1c | 4-OCH3 | 8.9 |

| 1d | 4-NO2 | 2.1 |

This table is a hypothetical representation for illustrative purposes.

Development of Multi-Target-Directed Ligands Incorporating the this compound Moiety

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. The this compound scaffold, with its tunable properties, is a promising component for the design of such MTDLs.

The modular nature of the this compound scaffold allows for the incorporation of different pharmacophores, each responsible for interacting with a specific target. For example, the aryl portion of the sulfonamide could be designed to inhibit one enzyme, while a functional group attached to the cyclobutane ring could be tailored to interact with a second, unrelated target.

While specific examples of MTDLs featuring the this compound core are not prominently reported, the general principle is well-established in medicinal chemistry. For instance, the sulfonamide group is a known zinc-binding group and has been incorporated into inhibitors of metalloenzymes. Combining this feature with a cyclobutyl-containing fragment that targets a different protein could lead to a novel MTDL. The design of such molecules requires a deep understanding of the structural biology of the targets and the pharmacophoric requirements for binding.

Applications and Future Research Directions in Chemical and Agricultural Sciences

N-cyclobutylaminosulfonamide as a Building Block in Complex Organic Synthesis

In the field of organic synthesis, the term "building block" refers to a molecule or a molecular fragment that can be readily incorporated into the structure of a larger, more complex molecule. nih.govwacker.com this compound fits this description perfectly, offering multiple reaction sites for elaboration. The sulfonamide nitrogen can be further alkylated or arylated, while the cyclobutyl ring can potentially undergo functionalization.

The synthesis of complex molecules often relies on a building block approach, where pre-formed, functionalized units are coupled together. nih.gov While specific documented examples detailing the extensive use of this compound as a building block are nascent, the broader class of N-alkylsulfonamides is widely used. For instance, methods for the N-alkylation of various sulfonamides with alcohols have been developed using manganese or ruthenium catalysts, demonstrating the synthetic utility of the sulfonamide N-H bond. organic-chemistry.org These established methods are directly applicable to this compound, allowing for its incorporation into more elaborate molecular architectures.

Furthermore, the development of novel synthetic methods, such as those using nitrogen-centered radicals to install sulfonamide units onto polycyclic hydrocarbon cores, highlights the ongoing innovation in sulfonamide chemistry. rsc.org this compound could serve as a key starting material in such reactions, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the sulfonamide group, combined with the specific steric and electronic profile of the cyclobutyl moiety, makes it a valuable tool for chemists aiming to construct complex target molecules.

Potential Applications of this compound in Agricultural Chemistry

The sulfonamide functional group is a well-established pharmacophore in agricultural chemistry, found in numerous commercial herbicides and fungicides. nih.govnih.gov The exploration of this compound and its derivatives in this sector is a logical extension of existing research, aiming to discover new active ingredients with improved efficacy, selectivity, or environmental profiles.

Sulfonamide-based herbicides are a significant class of agrochemicals, primarily known for their mode of action as inhibitors of the enzyme acetolactate synthase (ALS), which is essential for plant growth but not present in animals. nih.gov The triazolopyrimidine sulfonamides are a major family within this class. nih.gov Another target for herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). Research into novel PPO inhibitors has led to the synthesis of complex molecules that, while not always containing a sulfonamide, demonstrate the intricate structures required for high efficacy. nih.gov

Recently, novel ureidopyrimidine compounds incorporating a sulfonamide fragment have been designed and shown to exhibit potent post-emergence herbicidal activity against broadleaf weeds. nih.gov Molecular docking studies of these compounds revealed that the sulfonamide moiety plays a crucial role in binding to the target enzyme. nih.gov This underscores the potential for new sulfonamide derivatives, including those with a cyclobutylamino group, to be effective herbicides. The herbicide asulam, which is structurally analogous to sulfonamide antibiotics, further illustrates the potential for this chemical class to interact with biological targets in plants. uwo.ca

While specific herbicidal data for this compound is not widely published, the data from related sulfonamide herbicides suggest that it is a promising scaffold for investigation.

Table 1: Herbicidal Activity of Selected Sulfonamide-Containing Compounds This table presents data for representative sulfonamide-based herbicides to illustrate the potential of the chemical class. Data for this compound is not specifically available.

| Compound Class | Target Weed | Application Rate (g a.i./ha) | Control Rate (%) | Reference |

| Ureidopyrimidine Sulfonamide (15c) | Abutilon theophrasti | 9.375 | 95 | nih.gov |

| Ureidopyrimidine Sulfonamide (15c) | Zinnia elegans | 9.375 | 95 | nih.gov |

| Cycloalka[d]quinazoline-dione (17i)¹ | Broadleaf Weeds | 37.5 | >80 | nih.gov |

¹Note: Compound 17i is a PPO inhibitor, included to show the potency of modern herbicides, but is not a sulfonamide.

The sulfonamide scaffold is also a key component in the development of modern fungicides. Compounds like cyazofamid (B129060) and amisulbrom (B1667119) are registered sulfonamide fungicides used to control diseases caused by oomycetes. nih.gov Research has shown that modifying the substituents on the sulfonamide can lead to compounds with potent and broad-spectrum fungicidal activity. nih.govresearchgate.net

Of particular relevance is the research into N-cycloalkylsulfonamides. Studies on a series of N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides revealed that the size of the cycloalkane ring significantly impacts fungicidal activity against Botrytis cinerea. While specific data for the cyclobutyl derivative was not highlighted, related compounds with six-, seven-, and eight-membered rings showed high activity. researchgate.net Another study focused on N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13), which demonstrated excellent activity against B. cinerea, including strains resistant to other commercial fungicides. nih.gov This indicates that the combination of a substituted phenyl ring and a cycloalkyl-sulfonamide core is a fruitful area for fungicide discovery.

The potential of this compound derivatives in this area is high. By systematically modifying the substituents on the aromatic ring and the cyclobutyl group, it is plausible to develop novel fungicides with high efficacy.

Table 2: In Vitro Fungicidal Activity of Selected Cycloalkylsulfonamide Derivatives against Botrytis cinerea This table shows the efficacy of related cycloalkylsulfonamide compounds to highlight the potential of the this compound scaffold.

| Compound | Substituent (R) on Cycloalkylsulfonamide | EC₅₀ (μg/mL) | Reference |

| III-18 | N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexyl | 4.17 | nih.gov |

| Procymidone | (Commercial Fungicide) | 4.46 | nih.gov |

| L13 | N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl | Not specified, but high activity | nih.gov |

| Compound 13 | N-(2-methylphenyl)-2-(2-methylphenylamino)-cyclohexenyl | 8.05 | researchgate.net |

| Compound 21 | N-(2-chlorophenyl)-2-(2-chlorophenylamino)-cyclohexenyl | 10.56 | researchgate.net |

Emerging Technologies in Chemical Research Applied to this compound Studies

Modern chemical research increasingly relies on advanced technologies to accelerate discovery and deepen understanding. These emerging tools are highly applicable to unlocking the full potential of this compound.

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) and molecular docking are powerful computational tools used to predict how molecules like herbicides and fungicides will interact with their target enzymes at the atomic level. nih.gov Such studies can elucidate structure-activity relationships, explaining why certain modifications to a parent structure increase or decrease its biological activity. nih.govnih.gov These methods could be used to design and prioritize novel derivatives of this compound for synthesis, saving significant time and resources compared to traditional trial-and-error approaches.

High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.govmdpi.com Methodologies for HTS against major fungal phytopathogens like Botrytis cinerea and Phytophthora infestans have been developed and validated. nih.govmdpi.com A library of this compound derivatives could be rapidly screened using these platforms to identify promising candidates for further development as fungicides.

Mechanistic Studies using Advanced Analytics: Understanding how a potential agrochemical works and how it is metabolized by crops and in the environment is crucial. Techniques combining computational predictions with advanced analytical methods (e.g., mass spectrometry) are being used to elucidate complex metabolic pathways for sulfonamides. ncl.ac.uk These approaches could be applied to this compound to predict its persistence, breakdown products, and mode of action.

Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of sulfonamides has been a key area of innovation in green chemistry.

Traditionally, sulfonamides are prepared by reacting a sulfonyl chloride with an amine, often using chlorinated solvents and organic bases. researchgate.net Modern, greener alternatives seek to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key green approaches applicable to the synthesis of this compound include:

Synthesis in Water: Several methods have been developed for synthesizing sulfonamides in water, which eliminates the need for volatile organic solvents. sci-hub.sersc.org One approach describes the reaction of sulfonyl chlorides with amines in water with pH control, where the product simply precipitates out and can be collected by filtration, often in high yield and purity. rsc.org

Use of Safer Reagents: Instead of reactive and corrosive sulfonyl chlorides, stable and less toxic starting materials like sodium sulfinates can be used. nih.govresearchgate.netorganic-chemistry.org Efficient methods have been developed to couple sodium sulfinates directly with amines or with nitroarenes (as an amine precursor) to form sulfonamides. researchgate.netorganic-chemistry.org

Mechanochemistry: This involves conducting reactions in a ball mill with little or no solvent. rsc.org A mechanochemical, three-component reaction to produce sulfonamides has been developed, offering a solvent-free route that is both efficient and environmentally friendly. rsc.orgresearchgate.net

Table 3: Comparison of Synthetic Methods for Sulfonamides

| Method | Reagents | Solvent | Conditions | Yield Range | Key Advantage | Reference |

| Traditional | Sulfonyl Chloride, Amine | Dichloromethane (DCM) | Room Temp, Organic Base | Good to Excellent | Well-established | researchgate.net |

| Green (Aqueous) | Sulfonyl Chloride, Amine | Water | Room Temp, pH control | 55-98% | Avoids organic solvents, simple workup | sci-hub.sersc.org |

| Green (Safer Reagents) | Sodium Sulfinate, Amine | Acetonitrile (B52724) (CH₃CN) | 80 °C, NH₄I mediator | 40-95% | Avoids corrosive sulfonyl chlorides | nih.gov |

| Green (Mechanochemical) | Aryl Halide, K₂S₂O₅, Amine | None (Ball Mill) | Room Temp, Pd-catalyst | Good to Excellent | Solvent-free | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclobutylaminosulfonamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sulfonylation of cyclobutylamine using sulfonyl chlorides under inert conditions. Key steps include:

-

Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and triethylamine as a base to neutralize HCl byproducts .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

-

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Compare spectral data with PubChem records (e.g., InChIKey: ZLVNTSVZUBUUSQ-UHFFFAOYSA-N) .

- Data Table :

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O₂S | PubChem |

| Melting Point | 162–164°C (recrystallized) | |

| Retention Time (HPLC) | 8.2 min (70:30 acetonitrile/water) |

Q. How should researchers design experiments to assess the stability of This compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.

Monitor degradation via LC-MS and quantify residual compound using a calibration curve.

Identify degradation products via high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Include controls (e.g., inert atmosphere vs. aerobic conditions) to differentiate hydrolytic vs. oxidative degradation pathways.

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of This compound to biological targets?

- Methodological Answer :

-

Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., carbonic anhydrase). Parameterize the compound’s sulfonamide group for hydrogen-bond interactions .

-

MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and free-energy landscapes (MM-PBSA) .

-

Data Contradictions : Resolve discrepancies between in silico predictions and experimental IC₅₀ values by revisiting protonation states or solvent models in simulations .

- Data Table :

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Source |

|---|---|---|---|

| Carbonic Anhydrase IX | -9.2 | 0.45 ± 0.03 | |

| HSP90 | -7.8 | Not tested | — |

Q. How can researchers address conflicting spectroscopic data for This compound across studies?

- Methodological Answer :

- Root-Cause Analysis :

Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.

Verify purity via elemental analysis (C, H, N, S) to rule out hydrate or salt forms .

Cross-validate with independent techniques (e.g., IR for sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- Case Study : A 2021 study resolved discrepancies in pyridine-sulfonamide derivatives by synthesizing isotopic analogs (¹⁵N-labeled) for unambiguous assignment .

Reproducibility & Reporting Standards

Q. What minimal experimental details are required to ensure reproducibility in This compound synthesis?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Essential Details : Molar ratios, reaction temperature/time, chromatographic solvents (v/v ratios), and spectral acquisition parameters (e.g., NMR frequency) .

- Supporting Information : Deposit raw NMR/FTIR spectra in public repositories (e.g., Figshare) with DOIs for peer review .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling This compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.